molecular formula C16H18N4 B15151353 (1E)-N,N-dimethyl-N'-{4-[(E)-phenyldiazenyl]phenyl}ethanimidamide CAS No. 790647-74-4

(1E)-N,N-dimethyl-N'-{4-[(E)-phenyldiazenyl]phenyl}ethanimidamide

Cat. No.: B15151353
CAS No.: 790647-74-4
M. Wt: 266.34 g/mol
InChI Key: VTYHYOJCQPQZRE-UHFFFAOYSA-N
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Description

(1E)-N,N-dimethyl-N’-{4-[(E)-phenyldiazenyl]phenyl}ethanimidamide is an organic compound known for its unique structure and properties. This compound features a phenyl group attached to a diazenyl group, which is further connected to an ethanimidamide moiety. The presence of the diazenyl group imparts distinctive chemical reactivity, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N,N-dimethyl-N’-{4-[(E)-phenyldiazenyl]phenyl}ethanimidamide typically involves the following steps:

    Diazotization: Aniline is treated with nitrous acid to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with N,N-dimethylethanimidamide under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(1E)-N,N-dimethyl-N’-{4-[(E)-phenyldiazenyl]phenyl}ethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can break the diazenyl group, leading to the formation of amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products

    Oxidation: Formation of nitroso and nitro derivatives.

    Reduction: Formation of aniline derivatives.

    Substitution: Formation of halogenated or nitrated phenyl derivatives.

Scientific Research Applications

(1E)-N,N-dimethyl-N’-{4-[(E)-phenyldiazenyl]phenyl}ethanimidamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1E)-N,N-dimethyl-N’-{4-[(E)-phenyldiazenyl]phenyl}ethanimidamide involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can participate in redox reactions, influencing cellular pathways and biochemical processes. The compound’s effects are mediated through its ability to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N,N-dimethyl-N’-{4-[(E)-phenyldiazenyl]phenyl}ethanimidamide
  • N,N-dimethyl-N’-{4-[(E)-phenyldiazenyl]phenyl}ethanimidamide

Uniqueness

(1E)-N,N-dimethyl-N’-{4-[(E)-phenyldiazenyl]phenyl}ethanimidamide is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its diazenyl group allows for versatile chemical transformations, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

790647-74-4

Molecular Formula

C16H18N4

Molecular Weight

266.34 g/mol

IUPAC Name

N,N-dimethyl-N'-(4-phenyldiazenylphenyl)ethanimidamide

InChI

InChI=1S/C16H18N4/c1-13(20(2)3)17-14-9-11-16(12-10-14)19-18-15-7-5-4-6-8-15/h4-12H,1-3H3

InChI Key

VTYHYOJCQPQZRE-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=C(C=C1)N=NC2=CC=CC=C2)N(C)C

Origin of Product

United States

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